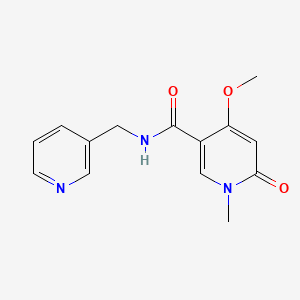

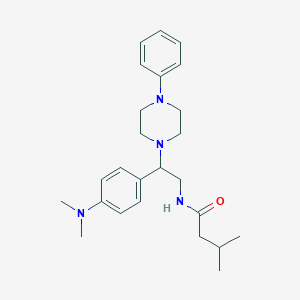

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This molecule is also known as CFTR inhibitor-172, which is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Scientific Research Applications

Antimicrobial Activity

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide and its derivatives have been studied for their antimicrobial properties. Research indicates that these compounds show promising antimicrobial activities against a variety of pathogens. For instance, compounds bearing the fluorobenzamide moiety linked with thiazole and thiazolidine structures have demonstrated significant antimicrobial screening outcomes against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus) (Desai, Rajpara, & Joshi, 2013). These findings suggest the potential of fluorobenzamides in developing new antimicrobial agents.

Antitumor and Cytotoxic Activities

Another area of research explores the antitumor and cytotoxic activities of fluorobenzamide derivatives. Studies have shown that certain fluorobenzamides exhibit cytostatic activities against malignant cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2) cells, as well as normal human fibroblast cell lines (WI-38) (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006). This suggests their potential application in cancer therapy.

Synthesis and Chemical Development

The synthesis and development of fluorobenzamide derivatives have been a focus to improve their practical applications and efficacy. For instance, advancements in the microwave-induced synthesis of these compounds have been reported, enhancing the efficiency and yield of antimicrobial analogs. This approach not only simplifies the synthesis process but also provides a pathway for the rapid development of new compounds with enhanced biological activities (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

Target of Action

The compound contains a sulfonamide group, which is commonly found in many drugs and has various targets depending on the specific compound. Sulfonamides are often used as antibiotics, diuretics, and anticonvulsants .

Mode of Action

The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Without specific information, it’s hard to determine the exact biochemical pathways this compound affects. Sulfonamides generally work by inhibiting the enzyme dihydropteroate synthase, disrupting the production of dihydrofolic acid, an essential component of the bacterial dna replication process .

Pharmacokinetics

The presence of the sulfonamide group might influence its pharmacokinetic properties, as sulfonamides are generally well absorbed and widely distributed in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it targets bacterial enzymes as many sulfonamides do, it could result in the inhibition of bacterial growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. For instance, the pH can affect the ionization state of the compound, which in turn can influence its absorption and distribution .

properties

IUPAC Name |

2-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O3S/c17-13-6-2-7-14(18)15(13)16(21)19-11-4-1-5-12(10-11)20-8-3-9-24(20,22)23/h1-2,4-7,10H,3,8-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZXBQFKELGQRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2951255.png)

![2-(tert-butyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2951256.png)

![N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2951257.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]prop-2-enamide](/img/structure/B2951260.png)

![3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2951261.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2951262.png)

![2,3-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2951263.png)

![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2951268.png)

![N-(8-Azabicyclo[3.2.1]octan-3-yl)-2-chloro-N-methylpyridine-4-carboxamide;hydrochloride](/img/structure/B2951272.png)